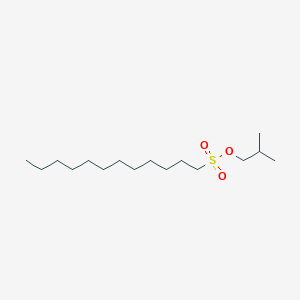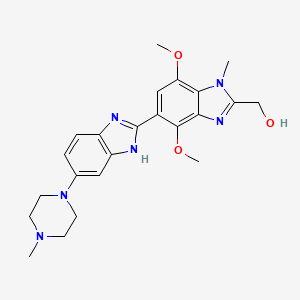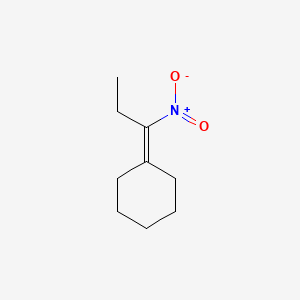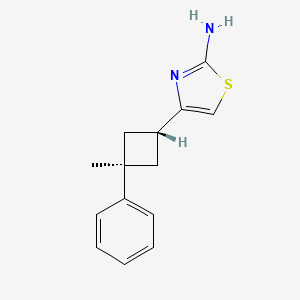![molecular formula C21H18F3N3O2S B12573741 N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide CAS No. 606133-51-1](/img/structure/B12573741.png)
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzo[f]benzimidazol-2-il)propil]-4-(trifluorometil)bencenosulfonamida es un complejo compuesto orgánico que presenta un núcleo de benzimidazol. Los derivados de benzimidazol son conocidos por sus diversas actividades biológicas, que incluyen propiedades antimicrobianas, anticancerígenas, antivirales y antiinflamatorias . Este compuesto, con su estructura única, tiene potencial para diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[3-(1H-benzo[f]benzimidazol-2-il)propil]-4-(trifluorometil)bencenosulfonamida normalmente implica la condensación de o-fenilendiamina con ácido fórmico o sus equivalentes, seguida de una posterior derivatización . Las condiciones de reacción a menudo requieren un medio ácido o básico, con temperaturas que van desde la temperatura ambiente hasta condiciones de reflujo.
Métodos de producción industrial
Los métodos de producción industrial para los derivados de benzimidazol, incluido N-[3-(1H-benzo[f]benzimidazol-2-il)propil]-4-(trifluorometil)bencenosulfonamida, implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos pueden incluir reactores de flujo continuo y técnicas avanzadas de purificación para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[3-(1H-benzo[f]benzimidazol-2-il)propil]-4-(trifluorometil)bencenosulfonamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El anillo de benzimidazol permite reacciones de sustitución, particularmente en los átomos de nitrógeno, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; medio ácido o básico.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; típicamente en disolventes anhidros.
Sustitución: Haluros de alquilo, cloruros de acilo; a menudo en presencia de una base como la trietilamina.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de N-benzimidazol, mientras que las reacciones de sustitución pueden producir varios derivados N-alquilo o N-acilo.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzo[f]benzimidazol-2-il)propil]-4-(trifluorometil)bencenosulfonamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como candidato para el desarrollo de fármacos debido a su núcleo de benzimidazol bioactivo.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[3-(1H-benzo[f]benzimidazol-2-il)propil]-4-(trifluorometil)bencenosulfonamida implica su interacción con objetivos y vías moleculares específicas. El núcleo de benzimidazol puede unirse a varias enzimas y receptores, inhibiendo su actividad y conduciendo a los efectos biológicos deseados. El grupo trifluorometilo mejora la lipofilia del compuesto, mejorando su capacidad para cruzar las membranas celulares y alcanzar objetivos intracelulares.
Comparación Con Compuestos Similares
Compuestos similares
N-(2-amino-1-(propano-2-sulfonil)-1H-benzo[d]-imidazol-6-il)-2,6-difluoro-benzamida: Conocido por su actividad antiviral.
N5,N5-bis-(3-metoxi-bencil)-1-(propano-2-sulfonil)-1H-benzimidazol-2,5-diamina: Exhibe potentes propiedades antivirales.
Singularidad
N-[3-(1H-benzo[f]benzimidazol-2-il)propil]-4-(trifluorometil)bencenosulfonamida destaca por su combinación única de un núcleo de benzimidazol y un grupo trifluorometilo. Esta combinación mejora su actividad biológica y su potencial para diversas aplicaciones, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Número CAS |
606133-51-1 |
|---|---|
Fórmula molecular |
C21H18F3N3O2S |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)16-7-9-17(10-8-16)30(28,29)25-11-3-6-20-26-18-12-14-4-1-2-5-15(14)13-19(18)27-20/h1-2,4-5,7-10,12-13,25H,3,6,11H2,(H,26,27) |
Clave InChI |
XBSBWRXFAGINMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCCNS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)








![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)

![(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12573737.png)
![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B12573740.png)
